3-(三甲基硅基)环戊烯

描述

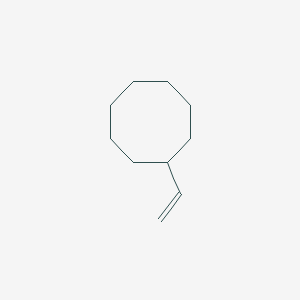

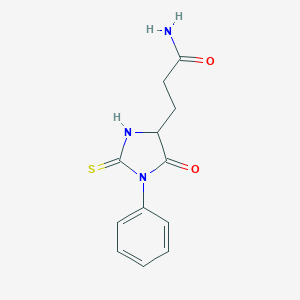

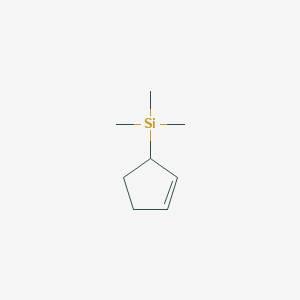

3-(Trimethylsilyl)cyclopentene, also known as TMS cyclopentene, is an organosilicon compound . It is a colorless liquid with special chemical properties and structure . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)cyclopentene has been discussed in several papers. For instance, Danheiser et al. described a regiocontrolled approach to the synthesis of five-membered rings using (trimethylsilyl)cyclopentene annulation . Another paper discussed the asymmetric access to β-funebrene via a trans-selective annulation of allenylsilane-enes .Molecular Structure Analysis

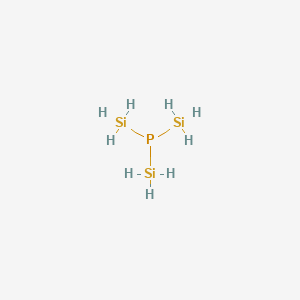

The molecular formula of 3-(Trimethylsilyl)cyclopentene is C8H16Si . The compound contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis

The chemical reactions involving 3-(Trimethylsilyl)cyclopentene have been studied in various contexts. For example, propargyl silanes with a terminal alkyne moiety undergo a 1,2-silyl shift when activated with electrophiles such as H+, Br+, I+, and PhSe+. A method was developed to trap 1,3-transposed electrophilic .科学研究应用

Synthesis of Highly Substituted Cyclopentadienes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .

Metallocene Catalysts

The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Therefore, the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . 3-(Trimethylsilyl)cyclopentene can be used in this context.

[3 + 2] Annulation Methods Based on Organosilanes

3-(Trimethylsilyl)cyclopentene can be used in [3 + 2] annulation routes to a variety of five-membered carbocyclic and heterocyclic systems . This reaction, sometimes referred to as the “Danheiser Annulation”, has been developed in laboratories .

Synthesis of Five-Membered Rings

The “TMS-cyclopentene annulation” involves the reaction of (trimethylsilyl)allenes with electron-deficient alkenes and alkynes in the presence of titanium tetrachloride to afford, in a single step, a functionalized and highly substituted 5-membered carbocycle . This method provides a regiospecific approach to the synthesis of five-membered rings .

Synthesis of Substituted Azulenes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of substituted azulenes . Azulenes are organic compounds and isomers of naphthalene. While naphthalene is colorless, azulenes are dark blue .

Synthesis of Substituted Furans

3-(Trimethylsilyl)cyclopentene can also be used in the synthesis of substituted furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .

安全和危害

未来方向

The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .

作用机制

Target of Action

It is known that similar compounds interact with various enzymes and proteins involved in biochemical reactions .

Mode of Action

The mode of action of 3-(Trimethylsilyl)cyclopentene involves several reaction steps, including epoxide formation, epoxide hydrolysis, and alcohol oxidation . The compound’s interaction with its targets leads to changes in the structure and function of the targets, affecting their role in biochemical pathways .

Biochemical Pathways

It is known that similar compounds can affect various pathways, including those involved in the synthesis of biomolecules . The downstream effects of these changes can include alterations in cellular metabolism and function .

Pharmacokinetics

The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body

Result of Action

Similar compounds have been shown to cause changes in cellular metabolism and function . These changes can have various effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trimethylsilyl)cyclopentene. For example, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets

属性

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。